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molecular formula C16H15Cl B8776600 1,1'-(4-Chloro-1-butenylidene)bisbenzene CAS No. 5746-95-2

1,1'-(4-Chloro-1-butenylidene)bisbenzene

Cat. No. B8776600
M. Wt: 242.74 g/mol
InChI Key: XGOZGDXXUIRGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713471B1

Procedure details

To a solution of cyclopropyl-(4-fluorophenyl)ketone (520 mg, 3.17 mmol) in THF (10 mL) was added 4-fluorophenyl magnesium bromide dropwise at 0° C. under N2 atmosphere. The reaction mixture was stirred for 1 h at 0° C., quenched by addition of brine and extracted with Et2O. The organic layer was then washed with NaHCO3 saturated aqueous solution and brine. It was then dried over MgSO4, filtered, concentrated in vacuo to give crude bis(4-fluorophenyl)-cyclopropylmethanol. It was used for ring opening reaction by following the procedure for formation of 4-chloro-1,1-diphenyl-1-butene without further purification. 1,1-Bis(4-fluorophenyl)-4-chloro-1-butene (780 mg, 88%) was obtained as a colorless oil. 1H NMR (CDCl3, 300 MHz) δ2.57 (q, 2H, J=6.9 Hz), 3.58 (t, 2H, J=6.9 Hz), 6.04 (t, 1H, J=7.3 Hz), 6.92-7.21 (m, 8H) ppm.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=2)=O)[CH2:3][CH2:2]1.[F:13][C:14]1[CH:19]=[CH:18]C([Mg]Br)=CC=1.[Cl:22][CH2:23][CH2:24][CH:25]=C(C1C=CC=CC=1)C1C=CC=CC=1>C1COCC1>[F:12][C:9]1[CH:8]=[CH:7][C:6]([C:4]([C:1]2[CH:3]=[CH:2][C:14]([F:13])=[CH:19][CH:18]=2)=[CH:25][CH2:24][CH2:23][Cl:22])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
C1(CC1)C(=O)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC=C(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of brine
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The organic layer was then washed with NaHCO3 saturated aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude bis(4-fluorophenyl)-cyclopropylmethanol
CUSTOM
Type
CUSTOM
Details
It was used for ring opening reaction
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=CCCCl)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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